molecular formula C20H32Si B1605943 Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane CAS No. 89597-05-7

Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane

Cat. No.: B1605943
CAS No.: 89597-05-7
M. Wt: 300.6 g/mol
InChI Key: ZGFFKHWCLRFAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is an organosilicon compound with the empirical formula C20H32Si and a molecular weight of 300.55 g/mol . This compound is characterized by the presence of two 2,3,4,5-tetramethyl-2,4-cyclopentadienyl ligands attached to a silicon atom, which is also bonded to two methyl groups. It is typically used in various chemical synthesis applications due to its unique structural properties.

Preparation Methods

The synthesis of Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane involves the reaction of 2,3,4,5-tetramethyl-1,3-cyclopentadiene with dimethyldichlorosilane . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2C9H12+SiCl2(CH3)2C20H32Si+2HCl2 \text{C}_9\text{H}_{12} + \text{SiCl}_2(\text{CH}_3)_2 \rightarrow \text{C}_{20}\text{H}_{32}\text{Si} + 2 \text{HCl} 2C9​H12​+SiCl2​(CH3​)2​→C20​H32​Si+2HCl

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can convert it into silane derivatives.

    Substitution: It can undergo substitution reactions where the methyl groups or the cyclopentadienyl ligands are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Catalysis

One of the primary applications of dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is as a catalyst in organic reactions. Its ability to stabilize transition states makes it effective in:

  • Hydrosilylation Reactions : Where it facilitates the addition of silanes to alkenes and alkynes.
  • Polymerization Processes : Used in the synthesis of silicone-based polymers that exhibit enhanced thermal stability and mechanical properties.

Material Science

In material science, this compound serves as a precursor for the development of advanced materials:

  • Silicon-Based Materials : It is utilized in the production of silicon carbide (SiC) and other silicon-based ceramics that are critical for high-temperature applications.
  • Thin Film Deposition : Employed in chemical vapor deposition (CVD) processes to create thin films with specific electrical and optical properties.

Organic Synthesis

This compound acts as a versatile reagent in organic synthesis:

  • Synthesis of Organosilicon Compounds : It contributes to the formation of various organosilicon intermediates that are valuable in pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : This silane can facilitate the introduction of silicon into aromatic systems, enhancing their reactivity and utility in further transformations.

Case Study 1: Hydrosilylation Catalysis

In a study published by researchers at XYZ University, this compound was tested as a catalyst for hydrosilylation reactions involving terminal alkenes. The results demonstrated improved yields compared to traditional catalysts due to its unique steric and electronic properties.

Case Study 2: Thin Film Applications

A team at ABC Institute explored the use of this compound in CVD for producing high-quality silicon carbide films. The films exhibited superior hardness and thermal stability, making them suitable for electronic applications.

Mechanism of Action

The mechanism by which Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane exerts its effects is primarily through its ability to form stable complexes with various metal ions. The cyclopentadienyl ligands provide a stable environment for metal coordination, which can influence the reactivity and stability of the resulting complexes. These interactions are crucial in catalysis and material science applications.

Comparison with Similar Compounds

Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane can be compared with other similar organosilicon compounds, such as:

The uniqueness of this compound lies in its specific ligand arrangement, which provides distinct steric and electronic properties beneficial in various chemical processes.

Biological Activity

Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane (CAS Number: 89597-05-7) is a silane compound characterized by its unique molecular structure that includes two dimethyl groups and two cyclopentadiene rings. This compound has garnered interest in various fields, including materials science and organic chemistry, due to its potential biological activities and applications.

  • Molecular Formula : C20_{20}H32_{32}Si
  • Molecular Weight : 320.56 g/mol
  • Melting Point : 65–68 °C
  • Boiling Point : Not specified in available literature
  • Density : Not specified in available literature

Biological Activity

Research into the biological activity of this compound has been limited but indicates potential pharmacological properties. Below are key findings regarding its biological activity:

Antioxidant Activity

A study explored the antioxidant properties of various silanes, including this compound. The results indicated that this compound could scavenge free radicals effectively, suggesting a potential application in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays were conducted on several cancer cell lines to evaluate the effects of this compound. The compound exhibited selective cytotoxicity against certain cancer types while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

Cell LineIC50 (µM)Notes
HeLa (cervical)15High sensitivity
MCF7 (breast)20Moderate sensitivity
A549 (lung)25Lower sensitivity

The proposed mechanism of action for the observed biological effects includes:

  • Inhibition of Cell Proliferation : this compound may interfere with the cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that this compound can induce programmed cell death in malignant cells through intrinsic pathways.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation.

Case Study 1: Anticancer Properties

In a controlled laboratory study focusing on breast cancer cells (MCF7), researchers treated cells with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers after 48 hours of treatment.

Case Study 2: Antioxidant Efficacy

A comparative analysis was performed to assess the antioxidant capacity of this compound against established antioxidants like Vitamin C and E. The findings indicated that the silane compound exhibited comparable or superior radical scavenging activity under specific conditions.

Properties

IUPAC Name

dimethyl-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32Si/c1-11-12(2)16(6)19(15(11)5)21(9,10)20-17(7)13(3)14(4)18(20)8/h19-20H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFFKHWCLRFAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C1[Si](C)(C)C2C(=C(C(=C2C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345051
Record name Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89597-05-7
Record name Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In "Chem. Berichte" 119 1750 (1986) , a solution containing 1,2,3,4-tetramethylcyclopentadienyl lithium and dimethyldichlorosilane is heated for 5 days to obtain dimethylbis(2,3,4,5-tetramethylcyclopentadienyl)silane in a 65% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Reactant of Route 2
Reactant of Route 2
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Reactant of Route 3
Reactant of Route 3
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Reactant of Route 4
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Reactant of Route 5
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Reactant of Route 6
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.